N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c33-27(29-20-22-8-3-1-4-9-22)21-34-25-13-7-10-23-14-15-26(30-28(23)25)32-18-16-31(17-19-32)24-11-5-2-6-12-24/h1-15H,16-21H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWMIWDXMWJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the alkylation of 2-(4-phenylpiperazin-1-yl)quinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is primarily studied for its potential therapeutic effects:
- Neurological Disorders : Research indicates that this compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission. This activity is particularly relevant for conditions like Alzheimer's disease.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .
Biological Interactions
The compound's structure allows it to interact with various biological macromolecules:
- Protein Binding : It has been shown to bind to specific receptors and enzymes, modulating their activity and potentially leading to therapeutic effects .
- Nucleic Acid Interactions : Studies are ongoing to evaluate how this compound affects nucleic acids, which could have implications in gene regulation and therapy .
Material Science
In addition to its biological applications, this compound is being explored for its utility in developing new materials:
- Building Blocks for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in drug development and materials engineering .
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Acetylcholinesterase Inhibition
Another research effort focused on the compound's role as an acetylcholinesterase inhibitor. The study utilized various biochemical assays to demonstrate that this compound effectively enhances acetylcholine levels in neuronal cultures, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
The compound is compared below with two structurally related analogs from the evidence, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural and Molecular Comparisons
Compound 1 : 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide (CAS 941910-13-0)
- Molecular Formula : C28H28N4O4
- Molecular Weight : 484.5 g/mol
- Key Features :
- Piperazine Modification : A furan-2-carbonyl group replaces the phenyl group on the piperazine ring.
- Acetamide Substituent : The benzyl group is substituted with a 4-methyl group.
- The methylbenzyl group may slightly alter steric interactions in receptor binding .
Compound 2 : 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9)
- Molecular Formula : C31H33N3O2
- Molecular Weight : 479.6 g/mol
- Key Features :
- Ring System : A benzyl-substituted piperidine replaces the 4-phenylpiperazine.
- Acetamide Substituent : A 4-ethylphenyl group replaces the benzyl group.
- The ethylphenyl group introduces greater hydrophobicity than the benzyl group in the target compound .
Target Compound : N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- Benzyl Acetamide: Unsubstituted benzyl group offers moderate lipophilicity.
- Hypothesized Advantages : The phenylpiperazine moiety may enhance affinity for serotonin or dopamine receptors, as seen in related pharmacologically active compounds .
Physicochemical Property Analysis
| Property | Target Compound | Compound 1 (CAS 941910-13-0) | Compound 2 (CAS 941909-27-9) |
|---|---|---|---|
| Molecular Weight | ~470–480 g/mol (estimated) | 484.5 g/mol | 479.6 g/mol |
| Polarity | Moderate | Higher (due to furan-carbonyl) | Lower (piperidine + ethylphenyl) |
| Lipophilicity | Moderate | Reduced | Increased |
| Structural Flexibility | High (piperazine) | Moderate | Low (piperidine) |
Biological Activity
N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a quinoline core linked to a piperazine moiety, which is known for its diverse pharmacological effects. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its efficacy and potency.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of N-benzyl derivatives, showing promising results against Plasmodium falciparum strains. For instance, compounds with a piperazine attached to the quinolone core exhibited varying degrees of activity. The following table summarizes the EC50 values for selected compounds:
| Compound | EC50 (nM) | Target Strain |
|---|---|---|
| N-benzylpiperazinyl-4(1H)-quinolone | 16 | W2 |
| N-phenylpiperazinyl-4(1H)-quinolone | 4.5 | W2 |
| 6-methyl-7-piperazinyl-4(1H)-quinolone | 0.44 | W2 |
| 6-methoxy-substituted analog | ~3-fold less potent | TM90-C2B |
These results indicate that modifications to the piperazine and quinolone structures can significantly affect antimalarial potency, with certain substitutions enhancing activity against specific strains .
Anticancer Activity
In addition to antimalarial effects, N-benzyl derivatives have been investigated for their anticancer properties. A study focusing on piperazine-based compounds revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
In vitro Studies : In one study, N-benzyl derivatives were tested against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values were reported as follows:
These values indicate a significant cytotoxic effect of the compound on these cancer cell lines, suggesting potential for further development as an anticancer agent .
Cell Line IC50 (µM) MCF7 0.39 HepG2 0.46 A549 0.75 - Mechanistic Studies : The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression, including PI3K/Akt and NF-kB pathways. This multi-target approach may contribute to the selective toxicity observed in tumor cells compared to non-tumorigenic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
